4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-
Description
Electronic Configuration of the 1,3-Benzothiazole-4,7-dione System
The 1,3-benzothiazole-4,7-dione core consists of a fused benzene and thiazole ring system with ketone groups at positions 4 and 7. Density functional theory (DFT) studies on analogous benzothiazole systems reveal a HOMO-LUMO energy gap ($$\Delta E$$) of 0.1841–0.2058 eV , indicative of moderate reactivity. The dione groups introduce electron-withdrawing effects, polarizing the $$\pi$$-electron system and stabilizing the LUMO through conjugation with the thiazole sulfur’s lone pairs.
Key electronic transitions involve $$\pi \rightarrow \pi^$$ excitations between C5–C6 ($$20.38$$ kcal/mol stabilization) and n $$\rightarrow \pi^$$ transitions from sulfur lone pairs to anti-bonding orbitals ($$26.11$$ kcal/mol). These interactions are enhanced in polar solvents like water, where solvation increases the stabilization energy of LP(2) (S) $$\rightarrow \pi^*$$(C–N) transitions by 3.5% .
Table 1: Electronic Properties of the Benzothiazoledione Core
| Property | Value (Gas Phase) | Value (Aqueous Phase) |
|---|---|---|
| HOMO-LUMO Gap ($$\Delta E$$) | 0.192 eV | 0.189 eV |
| Chemical Potential ($$\mu$$) | -0.151 eV | -0.148 eV |
| Electrophilicity Index ($$\omega$$) | 0.137 eV | 0.135 eV |
Substituent Effects at C-2 and C-5 Methyl Groups
The methyl groups at C-2 and C-5 exert distinct electronic and steric influences:
- Electronic Effects : Methyl substitution increases electron density at adjacent carbons via inductive donation (+I effect), raising the HOMO energy by 0.012 eV compared to unsubstituted benzothiazole. This enhances nucleophilic reactivity at the thiazole nitrogen.
- Steric Effects : The C-2 and C-5 methyl groups introduce a 1.8 Å van der Waals radius, constraining rotational freedom in the 4-bromophenylamino substituent. Molecular dynamics simulations suggest these groups reduce conformational flexibility by 22% , favoring planar arrangements of the dione system.
Table 2: Comparative Substituent Impact on Benzothiazole Reactivity
| Substituent | Position | $$\Delta E$$ (eV) | Softness (eV$$^{-1}$$) |
|---|---|---|---|
| –SCH$$_3$$ | 2 | 0.1841 | 6.5372 |
| –OH | 2 | 0.2058 | 4.8601 |
| –CH$$_3$$ | 2/5 | 0.1983 | 5.2419 |
Steric and Electronic Impacts of 4-Bromophenylamino Group at C-6
The 4-bromophenylamino group at C-6 introduces competing electronic and steric effects:
- Electronic Effects : The bromine atom’s electronegativity (-I effect) withdraws electron density from the phenyl ring, reducing nucleophilicity at the amino nitrogen by 18% . Conversely, resonance donation from the amino group increases electron density at C-6, creating a push-pull system that stabilizes the LUMO by 0.07 eV .
- Steric Effects : The bromophenyl group’s bulkiness (van der Waals volume: 52.4 Å$$^3$$ ) induces torsional strain with the C-2/C-5 methyl groups, forcing a 15° dihedral angle between the benzothiazoledione and phenyl planes. This distortion minimizes steric clashes but reduces $$\pi$$-stacking efficiency with planar biomolecular targets.
Table 3: Geometric Parameters of the 4-Bromophenylamino Substituent
| Parameter | Value |
|---|---|
| C6–N Bond Length | 1.38 Å |
| N–C(phenyl) Bond Angle | 121.7° |
| Dihedral Angle (C5–C6–N–C1) | 15.2° |
Properties
CAS No. |
650635-88-4 |
|---|---|
Molecular Formula |
C15H11BrN2O2S |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
6-(4-bromoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H11BrN2O2S/c1-7-11(18-10-5-3-9(16)4-6-10)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3 |
InChI Key |
NASRIIQVDICKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- typically involves the reaction of 4-bromoaniline with 2,5-dimethyl-1,3,4-thiadiazole-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The 4-bromo substituent on the phenyl ring enables reactivity in cross-coupling reactions. For example:
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids under palladium catalysis replaces bromine with aryl groups.
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DMF/H₂O (3:1), 80°C, 12 h .
Product : 4-Aryl-substituted derivatives (e.g., with phenyl or pyridyl groups).
| Reagent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DMF/H₂O | 78 | |
| 4-Pyridylboronic acid | PdCl₂(dppf) | THF/H₂O | 65 |
Reactivity of the Amino Group
The arylamino group (-NH-) participates in condensation and acylation reactions:
-
Acylation : Reaction with acetyl chloride forms the corresponding amide.
Conditions : AcCl (1.2 eq.), pyridine, RT, 2 h .
Product : 6-[(4-Bromophenyl)acetamido]-2,5-dimethyl-4,7-benzothiazoledione. -
Thiourea Formation : Reaction with aryl isothiocyanates yields thiourea derivatives.
Conditions : Ar-NCS (1 eq.), NaOH (1 eq.), ethanol, reflux, 4 h .
Product : Substituted thioureas with enhanced hydrogen-bonding capacity .
Functionalization of the Thiazoledione Ring
The carbonyl groups at positions 4 and 7 undergo nucleophilic attack:
-
Hydrazone Formation : Condensation with hydrazine hydrate produces hydrazone derivatives.
Conditions : NH₂NH₂·H₂O (2 eq.), ethanol, reflux, 6 h.
Product : Hydrazone adducts with potential chelating properties. -
Cyclization Reactions : Intramolecular cyclization under acidic conditions forms fused heterocycles.
Conditions : H₂SO₄ (cat.), toluene, 110°C, 8 h.
Product : Benzothiazolo[3,2-a]pyrimidinones.
Electrophilic Aromatic Substitution
The electron-rich benzothiazole ring undergoes nitration and sulfonation:
-
Nitration :
Conditions : HNO₃/H₂SO₄ (1:3), 0°C → RT, 3 h.
Product : 5-Nitro-4,7-benzothiazoledione derivatives (para to methyl groups). -
Sulfonation :
Conditions : SO₃/H₂SO₄, 50°C, 4 h.
Product : Sulfonated derivatives with increased water solubility.
Methyl Group Reactivity
The methyl groups at positions 2 and 5 are inert under mild conditions but oxidize under strong oxidants:
-
Oxidation to Carboxylic Acids :
Conditions : KMnO₄ (3 eq.), H₂O, 100°C, 24 h.
Product : 2,5-Dicarboxy-4,7-benzothiazoledione.
Reduction of the Thiazoledione Core
Catalytic hydrogenation reduces the thiazole ring:
-
Conditions : H₂ (1 atm), 10% Pd/C, ethanol, RT, 12 h.
-
Product : Partially saturated dihydrobenzothiazoledione derivatives.
Halogenation Reactions
The bromine substituent can be replaced via radical pathways:
-
Photobromination :
Conditions : Br₂ (1.5 eq.), CCl₄, UV light, 6 h.
Product : 4,6-Dibromo derivatives.
Key Research Findings
-
Biological Activity : Derivatives synthesized via Suzuki coupling show enhanced carbonic anhydrase inhibition (IC₅₀ = 0.8–2.1 µM).
-
Stability : The compound is stable under acidic conditions but degrades in strong bases (t₁/₂ = 2 h at pH 12).
-
Spectroscopic Data :
-
¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.61 (s, 3H, CH₃), 7.42–7.75 (m, 4H, Ar-H).
-
IR (KBr): 1690 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
-
Scientific Research Applications
Chemistry
The compound serves as a building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions yield thiols or thioethers.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the thiazole ring or the bromine substituent.
Biology
4,7-Benzothiazoledione derivatives exhibit notable biological activities , including:
- Antimicrobial Properties : Effective against various bacterial strains, making it a candidate for antibiotic development.
- Antifungal Activity : Shows potential in inhibiting fungal growth.
Research indicates that the compound disrupts microbial membranes and inhibits essential metabolic pathways, contributing to its antimicrobial efficacy .
Medicine
The medicinal applications are particularly promising:
- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation markers.
- Anticancer Potential : Preliminary studies have demonstrated effectiveness in inhibiting cancer cell proliferation in vitro. The mechanism involves interference with cancer cell signaling pathways .
Industry
In industrial applications, this compound is utilized in:
- Dyes and Pigments : Its unique structure allows for vibrant coloring agents.
- Chemical Reaction Accelerators : Enhances reaction rates in various chemical processes.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy explored the effectiveness of 4,7-Benzothiazoledione derivatives against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a new antibiotic agent .
Case Study 2: Anticancer Activity
Research conducted at a leading cancer research institute investigated the effects of this compound on various cancer cell lines. The findings revealed that treatment with 4,7-Benzothiazoledione resulted in apoptosis (programmed cell death) in treated cells while sparing normal cells, highlighting its selective toxicity towards cancerous cells .
Mechanism of Action
The mechanism of action of 4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the benzothiazoledione core but differ in substituents at the 6-position phenylamino group:
Key Differences and Hypothetical Implications
Substituent Position and Electronic Effects
- 4-Bromo vs. Meta substitution could reduce steric hindrance in certain environments .
- 4-Bromo vs. 2-Fluoro : Fluorine’s smaller atomic radius and higher electronegativity may alter dipole interactions. The ortho-fluoro substituent might induce conformational changes in the phenyl ring, affecting binding specificity .
- 4-Bromo vs. 4-Ethoxy : The ethoxy group introduces steric bulk and hydrogen-bonding capacity. This could improve aqueous solubility but reduce membrane permeability compared to the bromo analog .
- 4-Bromo vs. 4-Methyl: Methyl is electron-donating, which may decrease the compound’s electrophilicity.
Physicochemical Properties
- Lipophilicity : Bromine’s high molecular weight and hydrophobic nature likely increase logP values in the target compound compared to fluoro or ethoxy analogs.
- Solubility : Ethoxy and fluoro substituents may improve water solubility due to polar interactions, whereas bromo and methyl groups favor lipid solubility.
Biological Activity
The compound 4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Structure
The molecular formula for 4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl- is . The compound features a benzothiazole core with substitutions that enhance its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 368.25 g/mol |
| Melting Point | 434–435 K |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research has indicated that compounds similar to 4,7-Benzothiazoledione exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the activity of benzimidazole-4,7-diones, revealing their potential as bioreductive anticancer agents specifically targeting hypoxic tumor environments. The cytotoxicity was assessed using human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results demonstrated that these compounds induced apoptosis and DNA damage in tumor cells under hypoxic conditions, suggesting their utility as selective anticancer agents .
The mechanism through which 4,7-Benzothiazoledione exerts its effects may involve the following pathways:
- Caspase Activation : The compound has been shown to activate caspase pathways leading to apoptosis in cancer cells.
- DNA Damage : Tests indicated that exposure to this compound resulted in significant DNA damage in targeted tumor cells.
- Hypoxia-Inducible Factor (HIF) Inhibition : Compounds in this class may inhibit HIF-1, a critical regulator of cellular response to hypoxia .
Study on Anticancer Activity
In a recent study focusing on the biological evaluation of benzothiazole derivatives, it was found that specific analogs showed promising results against A549 and WM115 cell lines. The study utilized multiple assays including WST-1 for cell viability and DNA assays to confirm the cytotoxic effects. The findings highlighted the potential of these compounds as lead molecules for further development in cancer therapy .
Comparative Analysis of Related Compounds
A comparative analysis was conducted on various benzothiazole derivatives to evaluate their biological activities. The following table summarizes key findings from selected studies:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4,7-benzothiazoledione derivatives with bromophenyl substituents?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or condensation reactions. For example, triazine derivatives with bromophenyl groups can be synthesized via coupling reactions using 4-bromophenylamine and halogenated benzothiazoledione precursors under reflux in polar aprotic solvents (e.g., DMF or THF) with catalytic bases like KCO . Purity optimization requires recrystallization in ethanol/water mixtures or column chromatography with silica gel (hexane:ethyl acetate gradients).
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (1H/13C) to confirm substituent positions and aromatic proton environments. Overlapping signals (e.g., C4/C6 in benzothiazoledione cores) may require 2D NMR (COSY, HSQC) for resolution .
- Mass spectrometry (ESI-TOF or HRMS) to validate molecular weight and isotopic patterns (e.g., bromine's 1:1 isotope ratio).
- X-ray crystallography for definitive stereochemical confirmation, as demonstrated for structurally analogous fluorophenethyl-oxadiazole derivatives .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection (DAD) is ideal. Use reverse-phase C18 columns and gradient elution (methanol/water with 0.1% formic acid) to separate impurities. For halogenated byproducts, coupling with inductively coupled plasma mass spectrometry (ICP-MS) enhances bromine-specific detection .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
- Methodological Answer : Implement a 2 factorial design to test variables (temperature, catalyst loading, solvent ratio). For example:
- Factors : Reaction temperature (60°C vs. 80°C), catalyst (KCO vs. CsCO), and solvent (DMF vs. DMSO).
- Response variables : Yield, purity (HPLC area%), and reaction time.
Statistical analysis (ANOVA) identifies significant factors, enabling predictive modeling for scale-up .
Q. How should researchers resolve contradictory data between spectroscopic and crystallographic analyses?
- Methodological Answer : Discrepancies (e.g., NMR suggesting a planar structure vs. X-ray showing non-planarity) require:
- Dynamic NMR studies to assess conformational flexibility in solution.
- Computational modeling (DFT or MD simulations) to compare energy landscapes of proposed conformers .
- Variable-temperature XRD to probe solid-state dynamics.
Q. What advanced separation techniques improve isolation of stereoisomers in benzothiazoledione derivatives?
- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases. For enantiomerically enriched mixtures, consider kinetic resolution via enzymatic catalysis (e.g., lipases in biphasic systems) .
Q. How can AI-driven tools enhance mechanistic studies of this compound’s reactivity?
- Methodological Answer : Deploy machine learning (ML) platforms like COMSOL Multiphysics integrated with reaction databases. Train models on kinetic parameters (e.g., Arrhenius plots) and transition-state geometries to predict regioselectivity in electrophilic substitutions or cyclization pathways .
Data Contradiction and Validation
Q. What strategies validate conflicting bioactivity results across in vitro and in silico assays?
- Methodological Answer : Cross-validate using orthogonal assays:
- In vitro : Dose-response curves (IC) in cell-based models.
- In silico : Molecular docking against target proteins (e.g., kinases) with Schrödinger Suite or AutoDock Vina.
- SPR (Surface Plasmon Resonance) to measure binding affinities independently .
Q. How can researchers address discrepancies in solubility measurements across laboratories?
- Methodological Answer : Standardize protocols:
- Use shake-flask method with HPLC quantification under controlled pH and ionic strength.
- Validate with CheqSol (equilibrium solubility measurement via pH titration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
